molecular formula C19H22FN3O3S B2656755 N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide CAS No. 2034399-44-3

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide

Cat. No. B2656755
CAS RN: 2034399-44-3
M. Wt: 391.46
InChI Key: FGPUAAADZHSPBX-UHFFFAOYSA-N
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Description

The compound “N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide” is a complex organic molecule. It contains several functional groups including a fluoro-substituted methylphenyl group, a furan ring, a thiomorpholine ring, and an oxalamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each targeting a specific functional group. For instance, the fluoro-substituted methylphenyl group could potentially be synthesized using electrophilic aromatic substitution . The furan ring could be synthesized using Paal-Knorr synthesis or other similar methods .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the fluoro-substituted methylphenyl group would add electron-withdrawing character to the molecule, while the furan ring would contribute electron-donating character .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the fluoro group on the methylphenyl ring could potentially be substituted with other groups via nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro group could increase its lipophilicity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide has led to the development of various synthesis methods and exploration of their chemical properties. For instance, compounds with complex structures incorporating elements such as fluoroalkyl, furan, and thiomorpholine have been synthesized and characterized, highlighting the chemical versatility and potential for creating novel substances with unique properties for scientific research (Kim, Singh, & Shreeve, 2004).

Antimicrobial and Antitubercular Activity

Compounds structurally similar or related to N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide have been investigated for their antimicrobial and antitubercular activities. Studies have shown that specific modifications in the chemical structure can lead to significant antimicrobial properties, opening pathways for developing new therapeutic agents against various bacterial and fungal infections (Basoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013; Biava, Porretta, Poce, Battilocchio, Alfonso, De Logu, Serra, Manetti, & Botta, 2010).

Synthesis of Novel Compounds for Potential Pharmacological Applications

Research has also focused on the synthesis of novel compounds with potential pharmacological applications, including those targeting specific receptors implicated in various diseases. This area of research emphasizes the importance of chemical synthesis techniques in creating compounds with precise pharmacological targets, contributing to the development of new drugs and therapeutic strategies (Dugovic, Shelton, Aluisio, Fraser, Jiang, Sutton, Bonaventure, Yun, Li, Lord, Dvorak, Carruthers, Lovenberg, & Dugovic, 2009).

Photophysical and Electrochemical Properties

The exploration of photophysical and electrochemical properties of furan-fused and fluorinated compounds provides insights into the potential applications of these compounds in materials science, including their use in light-emitting devices and as part of electronic materials. The study of such properties is crucial for the development of new materials with specific optical and electronic characteristics (Liu, Gong, Cimrová, Výprachtický, Liu, Luo, Yuan, Hu, Su, & Zou, 2019).

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-13-4-5-14(11-15(13)20)22-19(25)18(24)21-12-16(17-3-2-8-26-17)23-6-9-27-10-7-23/h2-5,8,11,16H,6-7,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPUAAADZHSPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide

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